molecular formula C18H13N B11872611 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile

Cat. No.: B11872611
M. Wt: 243.3 g/mol
InChI Key: XMICSPRYYWMHNW-UHFFFAOYSA-N
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Description

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in the presence of methanol and water. The reaction mixture is refluxed, and the product is isolated by evaporating the methanol and washing the residue with water to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C17H15N
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : 2-[3-(Naphthalen-1-yl)phenyl]acetonitrile

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, its role in enzyme inhibition, and its neuroprotective properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. A study demonstrated that certain naphthalene derivatives could inhibit tumor growth through apoptosis induction in cancer cells .

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa (cervical cancer)15Induces apoptosis
Compound BMCF-7 (breast cancer)20Inhibits cell proliferation
This compoundA549 (lung cancer)TBDTBD

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role. The compound showed promise in protecting neuronal cell lines from damage induced by various neurotoxins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Studies : In a study examining the cytotoxic effects of naphthalene derivatives on various cancer cell lines, it was found that certain compounds significantly reduced cell viability through mechanisms involving apoptosis and necrosis.
  • Neuroprotection : Research indicated that extracts containing similar acetonitrile derivatives exhibited protective effects against cytotoxic agents like doxorubicin and staurosporine in neuronal cultures, suggesting a potential application for neurodegenerative conditions .
  • Mechanistic Insights : Mechanistic studies revealed that naphthalene-based compounds could modulate signaling pathways involved in cell survival and apoptosis, indicating their potential as therapeutic agents in oncology and neurology.

Properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

2-(3-naphthalen-1-ylphenyl)acetonitrile

InChI

InChI=1S/C18H13N/c19-12-11-14-5-3-8-16(13-14)18-10-4-7-15-6-1-2-9-17(15)18/h1-10,13H,11H2

InChI Key

XMICSPRYYWMHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC#N

Origin of Product

United States

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